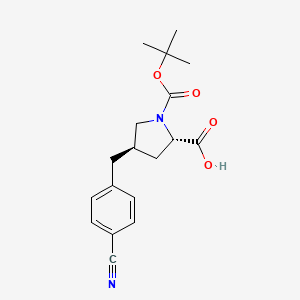

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-®-gamma-(4-cyano-benzyl)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned 4-cyano-benzyl group, and an L-proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-gamma-(4-cyano-benzyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.

Introduction of the 4-cyano-benzyl group: The gamma position of the Boc-L-proline is functionalized with a 4-cyano-benzyl group through a nucleophilic substitution reaction. This step often involves the use of a suitable base and a 4-cyano-benzyl halide.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Boc-®-gamma-(4-cyano-benzyl)-L-proline in high purity.

Industrial Production Methods

Industrial production of Boc-®-gamma-(4-cyano-benzyl)-L-proline follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-gamma-(4-cyano-benzyl)-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.

Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a phase transfer catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Boc-®-gamma-(4-cyano-benzyl)-L-proline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-gamma-(4-cyano-benzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano group and the proline backbone play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Boc-®-alpha-(4-cyano-benzyl)-proline

- Boc-®-beta-(4-cyano-benzyl)-proline

- Boc-®-delta-(4-cyano-benzyl)-proline

Uniqueness

Boc-®-gamma-(4-cyano-benzyl)-L-proline is unique due to the specific positioning of the 4-cyano-benzyl group at the gamma position, which imparts distinct chemical and biological properties compared to its alpha, beta, and delta counterparts. This unique positioning can influence the compound’s reactivity, binding interactions, and overall stability.

Biological Activity

Boc-(R)-gamma-(4-cyano-benzyl)-L-proline is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group, a gamma-positioned proline structure, and a 4-cyano-benzyl side chain. The synthesis typically involves standard peptide coupling techniques and can be optimized for yield and purity through various chromatographic methods.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly as an inhibitor in cancer therapy and as a potential modulator in immune responses. The following sections detail specific areas of research related to its biological activity.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the role of this compound as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This pathway is crucial in tumor evasion of the immune system. In vitro assays have demonstrated that compounds similar to this compound can disrupt PD-1/PD-L1 binding with low nanomolar affinity, indicating potential as an immune checkpoint inhibitor .

| Compound | Binding Affinity (nM) | Assay Type |

|---|---|---|

| This compound | 27 | HTRF Assay |

| BMS1166 | 8 | HTRF Assay |

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition. For instance, compounds derived from proline have been noted for their effectiveness against Mycobacterium species .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 1.56 |

| Mycobacterium bovis | 6.25 - 12.5 |

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Disruption of Protein-Protein Interactions : By mimicking natural ligands or altering conformational dynamics, this compound can effectively inhibit critical interactions within cellular pathways.

- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in targeted cancer therapies .

Case Study 1: PD-1/PD-L1 Inhibition

A recent study synthesized several analogs of this compound to evaluate their efficacy in disrupting PD-1/PD-L1 interactions. Results indicated that these compounds not only inhibited the binding but also enhanced T-cell activation in co-culture assays with antigen-presenting cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of Boc derivatives against resistant strains of bacteria. The findings revealed that modifications to the side chains significantly influenced potency, with some derivatives achieving MIC values as low as 1 µg/mL against resistant strains .

Properties

IUPAC Name |

(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKPHIPSKPATG-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.